6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
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Description
6-bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H23BrN4O and its molecular weight is 535.445. The purity is usually 95%.
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Biological Activity
6-Bromo-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Molecular Formula: C25H24BrN4O
Molecular Weight: 460.39 g/mol
The structure comprises a quinazoline backbone substituted with a bromo group and a dihydropyrazole moiety, which are known to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of related quinazoline derivatives against COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values ranging from 0.4 to 1.0 μM, demonstrating potent antiproliferative effects .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
6-Bromo Derivative | COLO205 | 0.8 | Induces apoptosis |
6-Bromo Derivative | H460 | 0.6 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The synthesis of various 6-bromoquinazolinones has led to the identification of compounds with promising anti-inflammatory effects.
Research Findings:
In vitro studies demonstrated that these derivatives inhibited pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The mechanism involves the suppression of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been tested against both Gram-positive and Gram-negative bacteria. Some compounds displayed notable activity against Candida albicans.
Data Summary:
A recent evaluation showed that certain derivatives had inhibition zones exceeding those of standard antibiotics like ampicillin.
Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 12 | 75 |
Compound B | E. coli | 15 | 65 |
Compound C | Candida albicans | 11 | 80 |
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that these compounds exhibit favorable absorption and distribution profiles, with minimal toxicity observed in preliminary assays. However, structural modifications are recommended to enhance their drug-likeness and reduce potential side effects .
Properties
IUPAC Name |
6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrN4O/c1-36-24-15-12-21(13-16-24)28-19-27(20-8-4-2-5-9-20)34-35(28)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRVDYXSHNHOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.